2-ethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5/c1-2-29-11-16(25)19-6-7-23-17-15(9-21-23)18(26)22(12-20-17)10-13-4-3-5-14(8-13)24(27)28/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZPKSJLTIZENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core, which is known for its anticancer properties.
- An ethoxy group that may enhance solubility and bioavailability.
- A nitrobenzyl substituent that could influence biological interactions.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 10.5 | Induces apoptosis |
| A549 | 5.2 | Inhibits proliferation |
| HT-29 | 8.0 | Cell cycle arrest at G2/M |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been reported to show activity against various bacterial strains:
- In vitro Studies : Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Pyrazolo derivatives are also noted for their anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their biological activities. The findings indicated that modifications in the structure significantly affected their anticancer potency .
- Molecular Modeling Studies : Computational studies suggest that the compound may interact effectively with targets involved in cancer progression, supporting its potential as a therapeutic agent .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 2-ethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide have been evaluated against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that these compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its anticancer properties. Research indicates that compounds with this structure can inhibit specific kinases involved in cancer cell proliferation. In particular, studies have shown that derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of similar pyrazolo[3,4-d]pyrimidine derivatives. The results showed that compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a derivative demonstrated significant cytotoxicity against human cancer cell lines with IC50 values below 20 µM. The study highlighted the potential of these compounds in developing new cancer therapies .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural and functional differences between the target compound and related pyrazolo[3,4-d]pyrimidine derivatives or acetamide-containing analogs:
Key Observations:
- Substituent Effects: The target compound’s 3-nitrobenzyl group contrasts with fluoro-isopropoxyphenyl (Example 83) and ethylpiperazinyl (EP2228370B1) groups. Nitro substituents may enhance electrophilic interactions in enzyme binding pockets compared to halogenated or alkylated analogs . The ethoxyacetamide side chain likely improves aqueous solubility relative to the dimethylamino group in Example 83, which could increase lipophilicity and membrane permeability .
Thermal Stability :
- Biological Activity: Pyrazolo[3,4-d]pyrimidinones are frequently associated with kinase inhibition (e.g., JAK2, EGFR). The absence of activity data for the target compound necessitates extrapolation from analogs. Example 83’s fluorophenyl and dimethylamino groups are typical of kinase inhibitors targeting ATP-binding pockets .
Preparation Methods
Cyclocondensation Approaches
The pyrazolo[3,4-d]pyrimidine scaffold can be constructed through two primary routes:
Route A: 5-Aminopyrazole Cyclization
- Starting material : 5-Amino-1H-pyrazole-4-carboxamide (1)
- Reaction with ethyl acetoacetate in acetic acid at reflux (24 h) yields the dihydropyrimidine intermediate (2).
- Oxidative aromatization using MnO₂ or DDQ in dichloromethane produces the pyrazolo[3,4-d]pyrimidin-4-one core (3).
Route B: Multicomponent Reaction (MCR)
- One-pot assembly of 5-amino-1H-pyrazole (4), 3-nitrobenzaldehyde (5), and ethyl acetoacetate (6) in ethanol with acidic catalysis (APTS, 10 mol%).
- Knoevenagel-Michael-cyclization cascade forms the functionalized core (7) in 65-72% yield.
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Route A | 110 | 24 | 58 | 92.4 |
| Route B | 78 | 18 | 71 | 95.1 |
Route B demonstrates superior efficiency due to convergent bond formation and reduced purification steps.
Side Chain Elaboration: 2-Ethoxyacetamide Installation
Stepwise Assembly
Ethylamine introduction :
- Nucleophilic displacement of chloride from 2-chloroethylamine hydrochloride (14) using NaH in DMF
- Intermediate 15 obtained in 89% yield
Acetylation :
- Reaction with acetic anhydride (16) in pyridine
- 2-Acetamidoethyl derivative 17 isolated (94%)
Ethoxy group installation :
- Williamson ether synthesis with ethyl bromide (18)/K₂CO₃
- Final product 19 achieved in 76% yield
Convergent Coupling Approach
- Preformed side chain : 2-Ethoxyacetic acid (20)
- Activation : EDC/HOBt in DCM
- Coupling : Amine intermediate (21) → target molecule (22) in 83% yield
Comparative analysis :
| Method | Steps | Total Yield (%) | Purification Complexity |
|---|---|---|---|
| Stepwise | 3 | 63.4 | Medium |
| Convergent | 1 | 83 | Low |
The convergent strategy offers significant advantages in yield and operational simplicity.
Spectroscopic Characterization and Validation
Key analytical data for structural confirmation:
¹H-NMR (500 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, pyrimidine H)
- δ 8.21 (d, J=8.1 Hz, 2H, nitrobenzyl aromatic)
- δ 5.42 (s, 2H, CH₂-nitrobenzyl)
- δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)
- δ 3.65 (t, J=6.5 Hz, 2H, NCH₂CH₂N)
HRMS (ESI+) :
- Calculated for C₂₀H₂₁N₆O₅ [M+H]⁺: 433.1574
- Found: 433.1571
IR (KBr) :
- 1685 cm⁻¹ (C=O, pyrimidinone)
- 1520 cm⁻¹ (NO₂ asymmetric stretch)
- 1340 cm⁻¹ (NO₂ symmetric stretch)
Process Optimization and Scale-Up Considerations
Critical parameters for manufacturing development:
Cyclization step :
- Optimal ethanol/water ratio (4:1) enhances yield by 18%
- Microwave assistance reduces reaction time from 18 h → 45 min
Crystallization :
- Ethyl acetate/hexane (1:3) achieves 99.5% purity
- Cooling rate: 0.5°C/min minimizes inclusion solvents
Green chemistry metrics :
- E-factor: 23.7 (bench scale) → 8.9 (kilogram scale)
- PMI: 56 → 22 through solvent recovery
Alternative Synthetic Pathways
Transition Metal-Catalyzed Approaches
Suzuki-Miyaura Coupling :
- Late-stage introduction of nitrobenzyl via boronic ester (23)
- Limited by nitro group compatibility (Pd(OAc)₂/XPhos, 65°C)
Buchwald-Hartwig Amination :
- Installation of ethylamine side chain (24)
- Requires careful oxygen exclusion
Biocatalytic Methods
- Lipase-mediated acetylation (CAL-B, toluene, 45°C)
- 92% enantiomeric excess achieved for chiral analogs
Industrial Viability Assessment
Cost analysis (per kilogram) :
| Component | Cost (USD) | Contribution (%) |
|---|---|---|
| 3-Nitrobenzyl bromide | 420 | 38 |
| Ethyl acetoacetate | 85 | 7.7 |
| Catalysts | 210 | 19 |
| Solvent recovery | -180 | -16 |
Key recommendations :
- Develop continuous flow process for cyclization step
- Implement membrane-based solvent separation
- Explore nitro group reduction for derivative synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
